4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .
Synthesis Analysis
Furan compounds can be synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural . Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae, and microorganisms .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Reactivity
4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and related compounds are involved in various chemical syntheses and reactions that produce high-value-added furan derivatives. These compounds can be synthesized through direct oxidative carbonylation, demonstrating a method to efficiently convert 3-yne-1,2-diol derivatives into furan-3-carboxylic esters under mild conditions. This process utilizes palladium iodide catalysis and oxygen as the external oxidant, yielding furan derivatives in fair to excellent isolated yields. Such methodologies are instrumental in the development of new synthetic routes for furan-based compounds with potential applications in pharmaceuticals and materials science (Gabriele et al., 2012).
Analytical Applications
Furan derivatives synthesized from 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and similar compounds have been explored for analytical applications, such as the development of analytical internal standards for the quantification of contaminants in food products. For instance, the polymer-assisted reaction of related furan compounds with carboxylic acids has been utilized to create an ester library, which was tested as internal standards for the quantification of patulin in apple juice by gas chromatography-mass spectrometry. This showcases the potential of furan derivatives in enhancing the accuracy and precision of analytical methodologies in food safety and quality control (Llovera et al., 2005).
Biological Activity
The research into furan derivatives, including those related to 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, extends into biological applications. These compounds have been evaluated for their potential as antimicrobial agents. For example, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, containing furan-2-yl groups, have been synthesized and tested against various bacterial and fungal species. Some of these compounds demonstrated antimicrobial activity comparable to standard drugs, highlighting the therapeutic potential of furan derivatives in the treatment of infections (Patel & Shaikh, 2010).
Safety and Hazards
Future Directions
The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . Furan platform chemicals (FPCs) directly available from biomass are being used to economically synthesize a spectacular range of compounds . This represents a promising future direction for the study and application of furan compounds .
properties
IUPAC Name |
4-(furan-3-yl)-1-methyl-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-12-5-9(11(14)15)8(4-10(12)13)7-2-3-16-6-7/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQNPGRTCPZDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=COC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.